N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine
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Overview
Description
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethylphenyl group and a 2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with sulfonium salts in the presence of a base such as DBU.
Substitution with 2,4-Dimethylphenyl Group: The piperazine ring is then substituted with a 2,4-dimethylphenyl group through a nucleophilic substitution reaction.
Introduction of the 2-Nitrophenyl Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Shares the 2,4-dimethylphenyl group but lacks the piperazine ring and nitrophenyl group.
N-(2,6-Dimethylphenyl)-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]acetamide: Contains a similar piperazine ring but with different substituents.
Uniqueness
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-16-7-8-19(17(2)13-16)15-22-9-11-23(12-10-22)21-14-18-5-3-4-6-20(18)24(25)26/h3-8,13-14H,9-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTCQJTVFRSUHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362272 |
Source
|
Record name | N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6069-02-9 |
Source
|
Record name | N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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